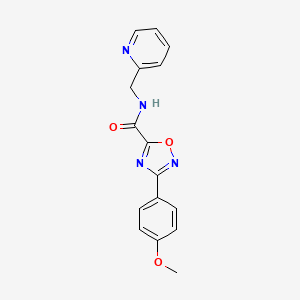![molecular formula C14H10N4OS B11485827 4-(3-pyridyl)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11485827.png)
4-(3-pyridyl)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-pyridyl)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, often referred to as “pyrrolopyrazolone” , is a heterocyclic compound with an intriguing structure. Let’s break it down:
Pyridyl Group (C₅H₄N): The pyridyl group (3-pyridyl) contributes aromaticity and electron density due to its nitrogen atom.
Thienyl Group (C₄H₃S): The thienyl group (2-thienyl) is a five-membered ring containing sulfur, adding further heteroatoms to the structure.
Dihydropyrrolopyrazolone Core: The central core consists of a dihydropyrrolo[3,4-c]pyrazolone scaffold, which combines features of pyrrole, pyrazole, and cyclopentenone.
Preparation Methods
The synthetic routes to pyrrolopyrazolone involve cyclization reactions. Here are some methods:
Industrial Production:
Chemical Reactions Analysis
Pyrrolopyrazolone undergoes various reactions:
Common Reagents and Conditions:
Scientific Research Applications
Pyrrolopyrazolone has diverse applications:
Biology and Medicine:
Mechanism of Action
The exact mechanism of action for pyrrolopyrazolone depends on its specific derivatives. potential targets and pathways include:
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Interaction with cellular receptors, affecting signaling pathways.
Comparison with Similar Compounds
Pyrrolopyrazolone’s uniqueness lies in its hybrid structure, combining features from pyrrole, pyrazole, and cyclopentenone. Similar compounds include pyrazoles, pyrroles, and other heterocycles, but none precisely match this combination.
Properties
Molecular Formula |
C14H10N4OS |
|---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
4-pyridin-3-yl-3-thiophen-2-yl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C14H10N4OS/c19-14-13-10(11(16-14)8-3-1-5-15-7-8)12(17-18-13)9-4-2-6-20-9/h1-7,11H,(H,16,19)(H,17,18) |
InChI Key |
DTSJMPUHBUOGEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2C3=C(NN=C3C(=O)N2)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485747.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11485767.png)
![3-(4-fluorophenyl)-N-(2-{[(2-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485780.png)
![4-chloro-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B11485788.png)
![3-{(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11485801.png)

![Benzamide, N-[4-(1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluoro-](/img/structure/B11485806.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485810.png)
![N-[(3-methoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485814.png)
![N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,4-difluorobenzamide](/img/structure/B11485824.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B11485831.png)
![7-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11485832.png)
![Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11485843.png)
